molecular formula C12H13NO4 B1268409 4-(4-Acetylanilino)-4-oxobutanoic acid CAS No. 62134-55-8

4-(4-Acetylanilino)-4-oxobutanoic acid

Cat. No. B1268409
CAS RN: 62134-55-8
M. Wt: 235.24 g/mol
InChI Key: HLGOIZJQTLJRAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-Acetylanilino)-4-oxobutanoic acid involves a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone, characterized by techniques such as FT-IR, 1H NMR, UV-Vis, TGA, DTA, and single-crystal X-ray diffraction (Nayak et al., 2014). Another approach includes the use of acetic anhydride and strong acids, leading to unexpected products and highlighting the compound's diverse reactivity (Luque et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-(4-Acetylanilino)-4-oxobutanoic acid has been confirmed through IR, 1H NMR, and X-ray diffraction studies. Its structure is further analyzed through FT-IR spectrum recording and vibrational wavenumbers computed using HF and DFT methods, revealing insights into the NH stretching frequency and hyperconjugative interactions within the molecule (Raju et al., 2015).

Chemical Reactions and Properties

4-(4-Acetylanilino)-4-oxobutanoic acid exhibits a rich variety of chemical reactivity, including interactions that lead to the formation of unexpected polysubstituted quinolines. These reactions showcase the compound's potential in synthesizing complex molecules with various functionalities (Luque et al., 2016).

Physical Properties Analysis

The crystal and molecular structure of this compound, including its synthesis and characterization, have been extensively studied. Single crystal X-ray diffraction techniques have provided detailed insights into the compound's geometric and spatial configuration, further supported by spectroscopic and thermal analysis (Nayak et al., 2014).

Chemical Properties Analysis

Investigations into the spectroscopic characterization and reactive properties of 4-(4-Acetylanilino)-4-oxobutanoic acid have revealed its hydrophilic and hydrophobic segments, alongside predictions of reactive sites within the molecule. Such studies involve DFT quantum chemical calculations, vibrational assignments, and molecular electrostatic potential mapping, elucidating the compound's stability, charge transfer mechanisms, and potential reactivity towards electrophilic attacks (Mary et al., 2017).

Scientific Research Applications

Application

“4-(4-Acetylanilino)-4-oxobutanoic acid” is a chemical compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is used in early discovery research .

Method of Application

The specific methods of application or experimental procedures for this compound are not provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .

Anti-inflammatory Activities

Application

This compound may have potential applications in the synthesis of pyrimidine derivatives, which are known to have anti-inflammatory effects .

Nucleophilic Catalysis

Application

This compound has been studied for its potential use in nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange .

Synthesis of Diverse Building Blocks

Application

This compound has been studied for its potential use in the synthesis of diverse building blocks .

properties

IUPAC Name

4-(4-acetylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGOIZJQTLJRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342002
Record name 4-(4-Acetylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Acetylanilino)-4-oxobutanoic acid

CAS RN

62134-55-8
Record name 4-(4-Acetylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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